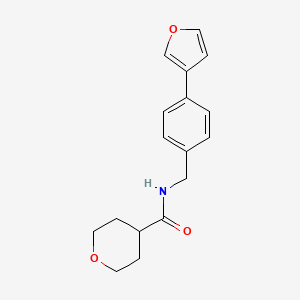
4-(n-Propylthio)benzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-(n-Propylthio)benzaldehyde” is a chemical compound . Its linear formula is CH3CH2CH2C6H4CHO . The CAS number is 28785-06-0 . It has a molecular weight of 148.20 .
Synthesis Analysis
The synthesis of benzaldehyde from l-phenylalanine involves the expression of four enzymes in Escherichia coli: l-amino acid deaminase, 4-hydroxymandelate synthase, (S)-mandelate dehydrogenase, and benzoylformate decarboxylase . A quadruple mutant of 4-hydroxymandelate synthase demonstrated 2.4-fold higher activity than the wild type .
Molecular Structure Analysis
The molecular structure of “4-(n-Propylthio)benzaldehyde” can be represented by the SMILES string [H]C(=O)c1ccc(CCC)cc1 . The InChI is 1S/C10H12O/c1-2-3-9-4-6-10(8-11)7-5-9/h4-8H,2-3H2,1H3 .
Chemical Reactions Analysis
The synthesis of functionalized (benz)aldehydes, via a two-step, one-pot procedure, is presented . The method employs a stable aluminum hemiaminal as a tetrahedral intermediate, protecting a latent aldehyde, making it suitable for subsequent cross-coupling with (strong nucleophilic) organometallic reagents, leading to a variety of alkyl and aryl substituted benzaldehydes .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(n-Propylthio)benzaldehyde” include a refractive index n20/D of 1.532 (lit.) . Its density is 1.0050 g/mL at 25 °C (lit.) . The storage temperature is 2-8°C .
Safety and Hazards
The safety information for “4-(n-Propylthio)benzaldehyde” includes a GHS07 pictogram . The signal word is “Warning” and the hazard statements include H302 . The precautionary statements are P301 + P312 + P330 . The hazard classification is Acute Tox. 4 Oral . The storage class code is 10 - Combustible liquids . The flash point is 217.4 °F (closed cup) or 103 °C (closed cup) .
Propiedades
IUPAC Name |
4-propylsulfanylbenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c1-2-7-12-10-5-3-9(8-11)4-6-10/h3-6,8H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFHCLSMBLTWFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=CC=C(C=C1)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(n-Propylthio)benzaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

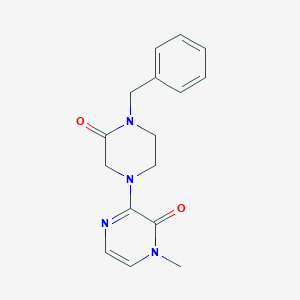
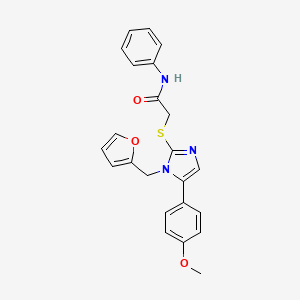
![N-(4-methoxyphenyl)-N-((E)-{1-(4-methoxyphenyl)-4-[(4-methylphenyl)sulfanyl]-2-phenyl-6,7-dihydro-1H-indol-5-yl}methylidene)amine](/img/structure/B2471112.png)
![8-Acetyl-1,2,4,5-tetrahydro-benzo[c]azepin-3-one](/img/structure/B2471114.png)
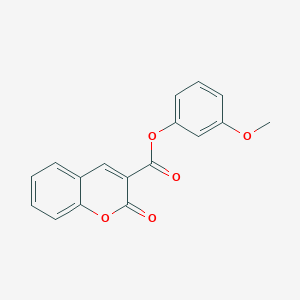
![2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B2471116.png)
![2-({6-Methylthieno[2,3-d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2471117.png)
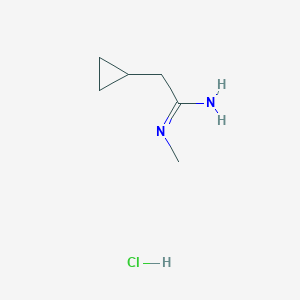
![N-benzyl-2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2471121.png)
![Tert-butyl N-[[2-[(2-chloropropanoylamino)methyl]-6-oxo-1H-pyrimidin-4-yl]methyl]carbamate](/img/structure/B2471123.png)
